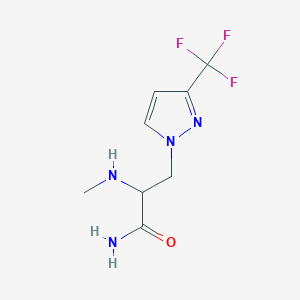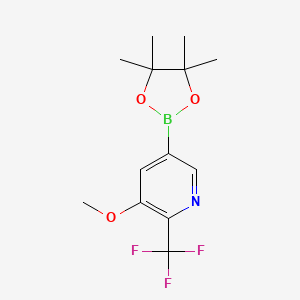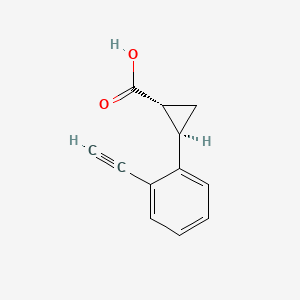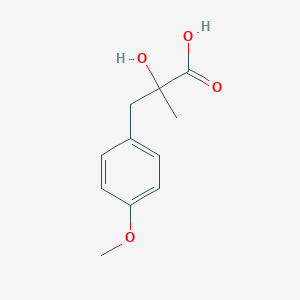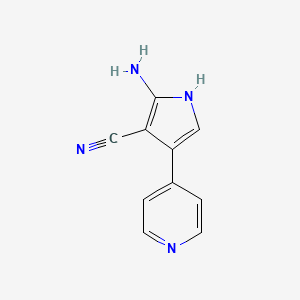
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 4-pyridinecarboxaldehyde and 2-amino-3-cyanopyrrole in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of 2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with biological molecules, which can modulate their activity.
相似化合物的比较
Similar Compounds
2-amino-4-(4-pyridinyl)-3-thiophenecarbonitrile: Similar structure but contains a thiophene ring instead of a pyrrole ring.
2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile: Contains a quinoline ring and a tolyl group, offering different electronic properties.
Uniqueness
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile is unique due to its combination of pyridine and pyrrole rings, along with the presence of both amino and nitrile functional groups
属性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC 名称 |
2-amino-4-pyridin-4-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-8-9(6-14-10(8)12)7-1-3-13-4-2-7/h1-4,6,14H,12H2 |
InChI 键 |
YAXUNFPQQZTART-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CNC(=C2C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


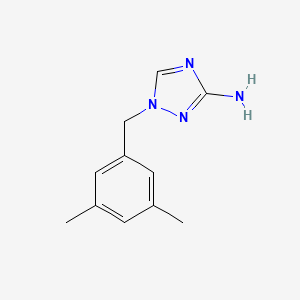
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)


![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)

